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Compound of Interest

Compound Name: Momor-cerebroside |

Cat. No.: B1162676

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structure of Momor-cerebroside I, a
glucocerebroside identified in various plant sources, including Euphoria longana and Salsola
imbricata. The structural elucidation of this glycosphingolipid has been achieved through a
combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Core Structure and Stereochemistry

Momor-cerebroside | is a complex glycolipid with the molecular formula C4sHe3NO10 and a
molecular weight of 844.27 g/mol . Its structure is composed of three fundamental units: a
sphingoid base, a fatty acid, and a monosaccharide.

» Sphingoid Base: The core of the ceramide portion is a sphingosine-type or
phytosphingosine-type long-chain amino alcohol.

o Fatty Acid: This component is a 2-hydroxy fatty acid that is amide-linked to the sphingoid
base.

e Monosaccharide: A single glucose unit is attached to the primary hydroxyl group of the
sphingoid base via a (-glycosidic linkage.
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A key feature of Momor-cerebroside | is that it exists as a mixture of geometrical isomers,
specifically the (8E) and (82) forms, arising from a double bond in the sphingoid base. The
established stereochemistry for the core structure is crucial for its biological activity and
interactions.

Spectroscopic Data for Structural Determination

The definitive structure of Momor-cerebroside | was established through comprehensive
spectroscopic analysis. While the complete dataset from the original characterization is not fully
accessible, data from subsequent isolations provide insight into its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the connectivity and stereochemistry of Momor-
cerebroside I. Although a complete spectral assignment for the pure compound is not
available in the public domain, analysis of a mixture containing Momor-cerebroside | has
confirmed several characteristic signals.
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The coupling constant
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Anomeric H-1" 4.30 (d, J=7.9 Hz) 103.4 ) )
configuration of the
glycosidic bond.

c-2" 73.6

c-3" 76.6
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C-5" 76.4

C-6" 61.2

Sphingoid & Fatty

Acid
Amide N-H
HMBC correlation with
C-1 68.5
H-2 and H-1".
HMBC correlation with
C-2 4.26 50.2
C-1,C-3,and C-1".
C-3 3.62 74.1

HMBC correlation with

C-1' (Fatty Acid C=0) 175.7
H-2 and H-2'.

C-2' (Fatty Acid CH- HMBC correlation with
4.02 715
OH) C-1'and C-3'.

Note: The presented data is based on the analysis of a mixture of Momor-cerebroside | and
Phytolacca cerebroside as reported in ACS Omega 2022, 7, 23, 19335-19346. The specific
shifts for pure Momor-cerebroside | may vary slightly.
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Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and
fragmentation pattern of Momor-cerebroside I, which aids in confirming the identity of the
sphingoid base and the fatty acid chain. High-resolution mass spectrometry confirms the
molecular formula CsgH93NO10. Tandem MS (MS/MS) experiments would typically reveal
characteristic fragmentation patterns, including:

e Loss of the glucose moiety.

o Cleavage of the amide bond, yielding fragments corresponding to the sphingoid base and
the fatty acid.

o Water loss from the hydroxyl groups.

Experimental Protocols

The isolation and structural elucidation of Momor-cerebroside | involve a multi-step process.
The following is a generalized protocol based on standard methodologies for cerebroside
characterization.

Extraction and Isolation

o Extraction: The dried and powdered plant material (e.g., pulp of Euphoria longana) is
typically extracted with a series of organic solvents of increasing polarity, such as n-hexane,
chloroform, and methanol, to separate compounds based on their solubility.

« Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to further
fractionate the components.

e Column Chromatography: The fraction containing cerebrosides is repeatedly
chromatographed over silica gel and/or Sephadex LH-20 columns. Elution is performed with
a gradient of solvents, such as chloroform-methanol mixtures, to isolate the pure compound.

o Purity Assessment: The purity of the isolated Momor-cerebroside | is assessed by Thin
Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
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Structural Characterization

 NMR Spectroscopy: H-NMR, B8C-NMR, COSY, HSQC, and HMBC spectra are recorded on
a high-field NMR spectrometer (e.g., 400-600 MHz) using a suitable deuterated solvent like
pyridine-ds or DMSO-ds. These experiments are used to determine the proton and carbon
skeletons, establish connectivities, and define the stereochemistry of the molecule.

e Mass Spectrometry: High-resolution mass spectra (e.g., HR-FAB-MS or HR-ESI-MS) are
acquired to determine the exact molecular weight and elemental composition. MS/MS
analysis is performed to study the fragmentation pattern and confirm the structural subunits.

e Chemical Degradation (Methanolysis): To definitively identify the fatty acid and sphingoid
base components, the cerebroside can be subjected to acid-catalyzed methanolysis. This
process cleaves the amide and glycosidic bonds, yielding fatty acid methyl esters and the
sphingoid base, which can then be identified by Gas Chromatography-Mass Spectrometry
(GC-MS) analysis and comparison with authentic standards.

Molecular Structure Visualization

The following diagram illustrates the fundamental structure of Momor-cerebroside I,
highlighting the key functional groups and their linkages.
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Caption: Core components of Momor-cerebroside I.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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